![molecular formula C20H19N3O2 B2642967 N1-(4-methylbenzyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 941894-99-1](/img/structure/B2642967.png)
N1-(4-methylbenzyl)-N2-(2-methylquinolin-4-yl)oxalamide
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Description
N1-(4-methylbenzyl)-N2-(2-methylquinolin-4-yl)oxalamide, also known as MBOQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MBOQ is a member of the oxalamide family, which is a class of compounds that has shown promising results in drug discovery and development.
Scientific Research Applications
- Some derivatives of 4-hydroxy-2-quinolones exhibit potent antimalarial properties. For instance, 4-(quinolin-5-ylamino)butanol and 2-methyl-3-(2-methylpyrrolidin-1-yl)quinoline have demonstrated low micromolar activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of the malaria parasite Plasmodium falciparum .
- The compound’s unique structure allows for diverse cyclization reactions, leading to the formation of novel fused ring systems .
- The parent heterocycle, quinoline, has historically been used in drug development. For example, quinine (derived from Cinchona bark) has been employed to treat nocturnal leg cramps, arthritis, and prion infections .
- Quinolone drugs, including nalidixic acid, have been developed based on quinones’ structures .
- Quinolone-2,4-dione (the core structure of 4-hydroxy-2-quinolones) exists in different tautomeric forms. X-ray analyses reveal that the structure with a keto-enol tautomer (1B) is most common .
Antimalarial Activity
Synthesis of Heterocycles
Drug Development
Structural Variability
Natural Sources and Production
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-7-9-15(10-8-13)12-21-19(24)20(25)23-18-11-14(2)22-17-6-4-3-5-16(17)18/h3-11H,12H2,1-2H3,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEWABIIHCBICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methylbenzyl)-N2-(2-methylquinolin-4-yl)oxalamide |
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